2-chloro-5-methyl-1H-benzimidazole hydrochloride
Description
2-Chloro-5-methyl-1H-benzimidazole hydrochloride is a benzimidazole derivative characterized by a chlorine atom at the 2-position and a methyl group at the 5-position of the benzimidazole ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and chemical research applications. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, often serving as scaffolds for drug development due to their bioactivity and structural versatility .
Properties
IUPAC Name |
2-chloro-6-methyl-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h2-4H,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRHTOLPMPRCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methyl-1H-benzimidazole hydrochloride typically involves the cyclization of o-phenylenediamine with appropriate reagents. One common method is the condensation of o-phenylenediamine with formic acid or its derivatives, followed by chlorination and methylation steps . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like flow chemistry and microwave-assisted synthesis are also explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methyl-1H-benzimidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts .
Major Products Formed
Scientific Research Applications
2-chloro-5-methyl-1H-benzimidazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-methyl-1H-benzimidazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects on Polarity :
- The methyl group in 2-chloro-5-methyl-1H-benzimidazole HCl contributes to moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the methoxy group in 2-chloro-5-methoxybenzimidazole increases polarity, favoring aqueous solubility but reducing lipid bilayer penetration .
- The carboxylic acid substituent in 2-methyl-1H-benzimidazole-5-carboxylic acid HCl significantly enhances hydrophilicity, making it ideal for applications requiring water-soluble ligands or intermediates .
- Biological Interactions: Amino and aminomethyl derivatives (e.g., 5-amino-1H-benzimidazole HCl) exhibit enhanced hydrogen-bonding capacity, which is critical for interactions with biological targets such as enzymes or receptors. These compounds are frequently explored in anticancer and antimicrobial research . The chloromethyl group in 1-benzyl-5-(chloromethyl)-1H-imidazole HCl provides a reactive site for further functionalization, enabling its use in synthetic chemistry as an alkylating agent .
- Salt Forms and Solubility: Hydrochloride salts (e.g., 2-chloro-5-methyl-1H-benzimidazole HCl) improve aqueous solubility compared to their free base counterparts, facilitating formulation in drug delivery systems. This property is shared with 5-(aminomethyl)-1H-benzimidazol-2-one HCl and 5-amino-1H-benzimidazole HCl .
Biological Activity
2-Chloro-5-methyl-1H-benzimidazole hydrochloride is a derivative of benzimidazole, a class of compounds recognized for their diverse biological activities. Benzimidazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorine atom and a methyl group at specific positions on the benzimidazole ring, which significantly influences its biological activity.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have shown notable antimicrobial properties. A study reported that various benzimidazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 12.5 µg/ml to 250 µg/ml against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 2-Chloro-5-methyl-benzimidazole | 50 | S. aureus |
| Other derivatives | 25 - 250 | E. coli, C. albicans |
Anticancer Activity
Research has indicated that benzimidazole compounds can act as effective anticancer agents. For example, studies have shown that certain benzimidazole derivatives induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage . The mechanism often involves the activation of p53 pathways leading to cell cycle arrest and apoptosis.
Case Study:
A recent study evaluated the cytotoxic effects of a series of benzimidazole derivatives on various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep1 (liver cancer). The results indicated that compounds with chlorine substitutions exhibited lower IC50 values, suggesting enhanced potency against these cell lines .
Anti-inflammatory Activity
Benzimidazole derivatives also display anti-inflammatory properties. Research has shown that certain compounds can inhibit key inflammatory pathways, such as the NF-kB pathway, leading to reduced production of pro-inflammatory cytokines . The anti-inflammatory effects are particularly relevant in treating conditions like arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is highly dependent on their structural features. Substituents such as halogens (e.g., chlorine) and methyl groups can enhance or diminish the biological efficacy of these compounds. Studies suggest that electron-withdrawing groups improve antimicrobial activity by stabilizing the active form of the drug .
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increased antimicrobial potency |
| Methyl | Enhanced anticancer activity |
| Hydroxyl | Improved anti-inflammatory effects |
Q & A
Q. What are the optimal synthetic routes for 2-chloro-5-methyl-1H-benzimidazole hydrochloride in laboratory settings?
Methodological Answer: The compound is typically synthesized via cyclization of substituted o-phenylenediamine derivatives. A common approach involves:
Precursor preparation : React 4-chloro-3-nitro-o-xylene with methylamine to introduce the methyl group.
Reduction : Catalytic hydrogenation reduces nitro groups to amines.
Cyclization : Treat with hydrochloric acid under reflux to form the benzimidazole core.
Salt formation : Isolate the hydrochloride salt via crystallization.
Key parameters include temperature control (80–100°C for cyclization) and stoichiometric ratios (1:1.2 amine-to-acid ratio). Yield optimization requires inert atmosphere conditions to prevent oxidation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR: δ 2.4 ppm for methyl, δ 7.3–8.1 ppm for aromatic protons).
- HPLC : Assess purity (>98% using C18 column, 0.1% TFA in water/acetonitrile mobile phase).
- X-ray Diffraction : Resolve crystal structure to verify chloride ion coordination.
- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .
Q. What safety protocols are essential when handling this hydrochloride salt?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves (tested per EN 374), sealed goggles, and lab coats.
- Ventilation : Use fume hoods for powder handling to avoid inhalation.
- Spill Management : Neutralize with sodium bicarbonate and collect residues in hazardous waste containers.
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water immediately after exposure .
Advanced Research Questions
Q. What molecular interactions drive its biological activity in pharmacological models?
Methodological Answer: The benzimidazole scaffold exhibits bioactivity via:
- DNA intercalation : Planar aromatic system inserts between base pairs (verified via UV-Vis hypochromicity assays).
- Enzyme inhibition : Competitive binding to kinase ATP pockets (IC₅₀ values determined via fluorescence polarization).
- pH-dependent solubility : Enhanced protonation at acidic pH increases membrane permeability (tested in Caco-2 cell models).
Mechanistic studies should combine molecular docking (e.g., AutoDock Vina) with in vitro validation (e.g., enzyme kinetics) .
Q. How do computational chemistry approaches aid in understanding its reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic substitution sites (e.g., C2 vs. C5 reactivity).
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to explain solubility discrepancies.
- ADMET Prediction : Use SwissADME to estimate logP (2.1 ± 0.3) and cytochrome P450 inhibition profiles.
Validate computational results with experimental LC-MS stability data .
Q. What strategies resolve contradictions in reported solubility data across studies?
Methodological Answer:
- Standardized Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method at 25°C.
- Analytical Validation : Cross-check with nephelometry (for turbid solutions) and UV spectrophotometry.
- Data Reconciliation : Account for polymorphic forms (e.g., anhydrous vs. monohydrate) via PXRD.
Reported discrepancies often arise from varying counterion concentrations or residual solvents .
Q. How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer:
- Acidic Conditions (pH < 3) : Stable for >24 hours (hydrochloride salt remains protonated).
- Neutral/Basic Conditions (pH ≥ 7) : Rapid hydrolysis (<2 hours) forms 5-methylbenzimidazole (LC-MS confirmation).
- Degradation Kinetics : Fit to first-order model (k = 0.15 h⁻¹ at pH 7.4, 37°C).
Use phosphate-buffered saline (PBS) for short-term studies; lyophilize for long-term storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
